molecular formula C7H9N3O B12953478 4-Amino-3-hydroxybenzimidamide

4-Amino-3-hydroxybenzimidamide

Cat. No.: B12953478
M. Wt: 151.17 g/mol
InChI Key: UVPJQPSBJQJZBP-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxybenzimidamide is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an amino group and a hydroxy group attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxybenzimidamide typically involves the construction of the benzimidazole heterocycleThe final step involves reducing the resin-bound N’-hydroxybenzimidamide functionality to an amidine using 1 M SnCl2·2H2O in DMF .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the solid-phase synthesis approach mentioned above can be adapted for larger-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-hydroxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydroxy group to other functional groups.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce various alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-3-hydroxybenzimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxybenzimidamide involves its interaction with molecular targets such as DNA. The compound’s structure allows it to fit into the minor groove of DNA, facilitating hydrogen bonding and van der Waals interactions. This binding can influence DNA replication and transcription processes, making it a potential candidate for developing therapeutic agents .

Comparison with Similar Compounds

    3,4-Diaminobenzamide: Similar in structure but lacks the hydroxy group.

    4-Amino-3-hydroxybenzoic acid: Similar but contains a carboxylic acid group instead of the benzimidamide core.

    4-Amino-3-hydroxybenzamide: Similar but lacks the benzimidazole ring.

Uniqueness: 4-Amino-3-hydroxybenzimidamide is unique due to its combination of an amino group, a hydroxy group, and a benzimidamide core. This unique structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds cannot.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

4-amino-3-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H9N3O/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,8H2,(H3,9,10)

InChI Key

UVPJQPSBJQJZBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)O)N

Origin of Product

United States

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